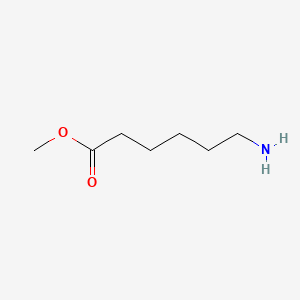

Methyl 6-aminohexanoate

Overview

Description

Methyl 6-aminohexanoate, also known as Methyl 6-aminocaproate hydrochloride, is commonly used in solution-phase peptide synthesis. It serves as a building block for the creation of peptides and plays a crucial role in the formation of protein structures .

Synthesis Analysis

Methyl 6-aminohexanoate can be synthesized through the esterification of 6-aminohexanoic acid with methanol. The reaction typically involves the use of acid catalysts and mild conditions .Molecular Structure Analysis

Chemical Reactions Analysis

Methyl 6-aminohexanoate participates in peptide bond formation during protein synthesis. It acts as a substrate for enzymes like papain, facilitating peptide bond cleavage and synthesis .Scientific Research Applications

Solution-Phase Peptide Synthesis

Methyl 6-aminohexanoate hydrochloride, also known as Methyl 6-aminocaproate hydrochloride, is commonly used in solution-phase peptide synthesis. It is particularly utilized to synthesize papain-catalyzed peptides, which are important in various biochemical processes .

Substrate for Acetylcholinesterase

This compound serves as a substrate for acetylcholinesterase, an enzyme that plays a crucial role in the breakdown of acetylcholine, a neurotransmitter involved in muscle activation and memory .

Analytical Method Development

Methyl 6-aminohexanoate Hydrochloride is used in analytical method development and validation (AMV), particularly in Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) or during the commercial production of Aminocaproic acid .

Drug Delivery System Development

It has been used in the development of a novel pH- and thermoresponsive micellar drug delivery system for an anticancer ellipticinium derivative. This system is based on a triblock copolymer that responds to changes in pH and temperature .

Mechanism of Action

Target of Action

Methyl 6-aminohexanoate, also known as Methyl 6-aminocaproate hydrochloride, is a derivative and analogue of the amino acid lysine . This makes it an effective inhibitor for enzymes that bind to lysine residues . One such enzyme is plasmin, a proteolytic enzyme responsible for fibrinolysis .

Mode of Action

The compound interacts with its targets, such as plasmin, by binding to the lysine residues on these enzymes . This interaction inhibits the function of the enzymes, leading to a decrease in fibrinolysis .

Biochemical Pathways

The primary biochemical pathway affected by Methyl 6-aminohexanoate is the fibrinolytic pathway . By inhibiting plasmin, the compound prevents the breakdown of fibrin, a protein that forms a meshwork for blood clot formation . This leads to a decrease in the breakdown of blood clots, which can be beneficial in treating certain bleeding disorders .

Pharmacokinetics

It is commonly used in solution-phase peptide synthesis , suggesting that it may have good solubility in certain solvents

Result of Action

The primary result of Methyl 6-aminohexanoate’s action is a decrease in fibrinolysis . This leads to a reduction in the breakdown of blood clots, which can help control bleeding in certain clinical situations . It is also used to synthesize papain-catalyzed peptides .

Future Directions

properties

IUPAC Name |

methyl 6-aminohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-10-7(9)5-3-2-4-6-8/h2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZJVWRXHKAXSEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-aminohexanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Hydroxyimino)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1607906.png)

![[3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine](/img/structure/B1607922.png)